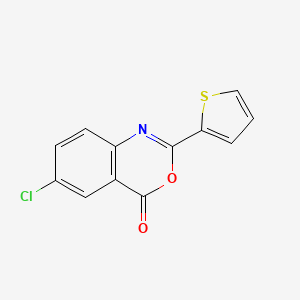![molecular formula C19H23N3O5S B5307853 N-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5307853.png)
N-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide, also known as MPS, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazinecarboxamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of N-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the activity of COX-2. This compound has also been found to modulate the activity of neurotransmitters, which may contribute to its analgesic and anxiolytic effects. In addition, this compound has been shown to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
One advantage of using N-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide in lab experiments is its potential therapeutic applications in various fields of research. This compound has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its limited solubility, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of N-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to explore its potential as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new analogs of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
In conclusion, this compound is a chemical compound that has been widely studied for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new drugs for the treatment of various neurological disorders.
合成法
The synthesis of N-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide involves the reaction of 3-methoxyaniline with 4-methoxybenzenesulfonyl chloride in the presence of triethylamine to form the corresponding sulfonamide. The sulfonamide is then reacted with 1-(piperazin-1-yl)propan-2-one in the presence of sodium hydride to yield this compound.
科学的研究の応用
N-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. In addition, this compound has been shown to have potential as a treatment for neuropathic pain, anxiety, and depression.
特性
IUPAC Name |
N-(3-methoxyphenyl)-4-(4-methoxyphenyl)sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-26-16-6-8-18(9-7-16)28(24,25)22-12-10-21(11-13-22)19(23)20-15-4-3-5-17(14-15)27-2/h3-9,14H,10-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYBWJCPVRWEFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(tert-butyl)-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5307772.png)
![(5R,11aS)-3-[(2,3-difluorophenyl)acetyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5307784.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]-2,2-dimethylpropanamide](/img/structure/B5307791.png)

![N-benzyl-N'-{3-[(4-methylpiperazin-1-yl)carbonyl]phenyl}sulfamide](/img/structure/B5307802.png)


![3-benzyl-5-{3-[3-(4-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5307828.png)
![5-[(4-chlorophenoxy)methyl]-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5307833.png)
![(3aR*,6aS*)-2-allyl-5-(cyclobutylcarbonyl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5307836.png)
![5-{3-[3-(4-sec-butylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5307840.png)
![2-benzyl-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5307865.png)
![2-{[4-(4-pyridinyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5307872.png)
![3-{[4-(3-hydroxybenzyl)piperazin-1-yl]methyl}-6-methylquinolin-2(1H)-one](/img/structure/B5307873.png)